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molecular formula C13H16 B8606857 (4-Methylenecyclohexyl)benzene

(4-Methylenecyclohexyl)benzene

Cat. No. B8606857
M. Wt: 172.27 g/mol
InChI Key: DCFWWUVUVQVGLC-UHFFFAOYSA-N
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Patent
US04849574

Procedure details

BDAM (3.00 grams) was suspended in 30 milliliters of dry CH2Cl2. Two molar equivalents of ether were added dropwise to the chilled suspension. After about 10 minutes of stirring, a homogeneous solution was formed. At this point, 1 molar equivalent of TMAL (1.1 milliliter) was added. The reaction mixture was stirred at room temperature for 15 minutes and 2.00 grams of 4-phenylcyclohexanone were added. Vigorous reflux which quickly subsided was noticed. The reaction mixture was stirred at room temperature for 3 hours and hydrolyzed as described in Example 1. The aqueous layer was acidified to help separate the organic layer. After the usual work up and column separation, 1.75 grams of 4-phenyl-1-methylenecyclohexane were isolated (88% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCO[CH2:4][CH3:5].[C:6]1([CH:12]2[CH2:17][CH2:16]C(=O)[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(Cl)Cl>[C:6]1([CH:12]2[CH2:17][CH2:16][C:4](=[CH2:5])[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After about 10 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a homogeneous solution was formed
ADDITION
Type
ADDITION
Details
At this point, 1 molar equivalent of TMAL (1.1 milliliter) was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Vigorous reflux which
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to help separate the organic layer
CUSTOM
Type
CUSTOM
Details
After the usual work up and column separation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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